molecular formula C7H9F3O2 B2410296 [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol CAS No. 2305254-89-9

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

Cat. No. B2410296
CAS RN: 2305254-89-9
M. Wt: 182.142
InChI Key: VJGWBYWPAPLXGL-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol, commonly known as TFMOM, is a chemical compound that has gained attention in scientific research due to its unique properties. TFMOM is a bicyclic ether that contains a trifluoromethyl group, which makes it a valuable building block for the synthesis of various compounds. In

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : A study by Kirmse and Mrotzeck (1988) explored the synthesis of 2-Oxabicyclo[2.1.1]hexane derivatives, including methods like cyclization and intramolecular photocycloaddition. These techniques are foundational in the formation of compounds like [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (Kirmse & Mrotzeck, 1988).

  • Structural Analysis : The study also discusses the comparison of NMR spectra to confirm structural configurations, which is crucial for understanding the properties of such compounds (Kirmse & Mrotzeck, 1988).

Organic Chemistry and Catalysis

  • Catalytic Processes : Research by Anjibabu et al. (2013) demonstrated the use of heteropoly acid catalysts in the synthesis of 3-oxabicyclo[3.3.1]non-7-ene derivatives through oxonium-ene cyclization. This highlights the potential of using similar catalysts in synthesizing related compounds like [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (Anjibabu et al., 2013).

  • Prins-type Cyclization : Nakamura et al. (2009) developed a method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives using Prins-type cyclization. This type of reaction could be applicable in forming the structure of [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (Nakamura et al., 2009).

Photochemistry and Rearrangements

  • Photochemical Studies : The photochemistry of 1-phenyl-4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one was studied by Noort and Cerfontain (1979), providing insights into the behavior of similar bicyclic compounds under irradiation, which could be relevant for the study of [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (Noort & Cerfontain, 1979).

  • Rearrangements and Syntheses : Research by Krow et al. (2004) on stereoselective syntheses and rearrangements of 2-azabicyclo[2.1.1]hexanes provides an understanding of structural transformations that could be applied to similar compounds like [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (Krow et al., 2004).

properties

IUPAC Name

[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)5-1-6(2-5,3-11)12-4-5/h11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGWBYWPAPLXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol

CAS RN

2305254-89-9
Record name [4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
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